molecular formula C9H7N3S B3023634 4-Phenyl-1,3,5-triazine-2-thiol CAS No. 1000018-63-2

4-Phenyl-1,3,5-triazine-2-thiol

Cat. No. B3023634
CAS RN: 1000018-63-2
M. Wt: 189.24 g/mol
InChI Key: HZDDITRJLSQBSK-UHFFFAOYSA-N
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Description

“4-Phenyl-1,3,5-triazine-2-thiol” is a chemical compound with the molecular formula C9H7N3S . It has a molecular weight of 189.24 . The IUPAC name for this compound is 6-phenyl-1H-1,3,5-triazine-2-thione . It is also known by other names such as 4-Phenyl-2-sulphanyl-1,3,5-triazine and 4-Phenyl-2-thio-1,3,5-triazine .


Molecular Structure Analysis

The InChI code for “4-Phenyl-1,3,5-triazine-2-thiol” is 1S/C9H7N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12,13) . The canonical SMILES structure is C1=CC=C(C=C1)C2=NC=NC(=S)N2 .


Physical And Chemical Properties Analysis

“4-Phenyl-1,3,5-triazine-2-thiol” is a solid compound . It has a molecular weight of 189.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 1 . The topological polar surface area is 68.8 Ų .

Scientific Research Applications

Antitumor Properties

Chiral Stationary Phases

Luminescent Materials

Covalent Organic Frameworks (COFs) for Photocatalysis

Antiviral, Antibacterial, and Antifungal Properties

Anti-Inflammatory and Anti-Alzheimer’s Properties

Safety and Hazards

The safety information for “4-Phenyl-1,3,5-triazine-2-thiol” indicates that it is a hazardous compound. The hazard statements include H302+H312+H332;H319;H335 . The precautionary statements include P271;P260;P280 .

Future Directions

Triazine-based molecules have been employed to construct different organic materials due to their unique optoelectronic properties . They have found applications in photovoltaics . The future development of triazine-based functional materials is undoubtedly related to the creation of more advanced molecules for photovoltaics and other applications .

properties

IUPAC Name

6-phenyl-1H-1,3,5-triazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDITRJLSQBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,3,5-triazine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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